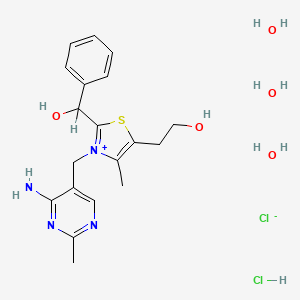

2-(alpha-Hydroxybenzyl)thiamine chloride

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

62324-27-0 |

|---|---|

分子式 |

C19H30Cl2N4O5S |

分子量 |

497.4 g/mol |

IUPAC 名称 |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-[hydroxy(phenyl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;trihydrate;hydrochloride |

InChI |

InChI=1S/C19H23N4O2S.2ClH.3H2O/c1-12-16(8-9-24)26-19(17(25)14-6-4-3-5-7-14)23(12)11-15-10-21-13(2)22-18(15)20;;;;;/h3-7,10,17,24-25H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H;3*1H2/q+1;;;;;/p-1 |

InChI 键 |

RHNQTKMBTPCWAP-UHFFFAOYSA-M |

SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C3=CC=CC=C3)O)CCO.O.O.O.Cl.[Cl-] |

规范 SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C3=CC=CC=C3)O)CCO.O.O.O.Cl.[Cl-] |

同义词 |

2-(alpha-hydroxybenzyl)thiamine chloride |

产品来源 |

United States |

Chemical Synthesis and Preparation Methodologies for Mechanistic Research

Laboratory Synthesis Routes of 2-(alpha-Hydroxybenzyl)thiamine Chloride from Thiamine (B1217682) and Benzaldehyde (B42025)

The laboratory synthesis of 2-(α-Hydroxybenzyl)thiamine chloride is intrinsically linked to the thiamine-catalyzed benzoin (B196080) condensation, where two molecules of benzaldehyde are coupled to form benzoin. latech.edulibretexts.org In this reaction, thiamine hydrochloride acts as a catalyst, and 2-(α-Hydroxybenzyl)thiamine is a crucial intermediate. libretexts.orgcollectionscanada.gc.ca

The synthesis is typically initiated by deprotonating thiamine hydrochloride at the C2 position of the thiazolium ring. nih.gov This is achieved by using a base, such as sodium hydroxide, in a suitable solvent system, often a mixture of water and ethanol. latech.edulibretexts.org The deprotonation generates a reactive ylide, which is the active form of the catalyst. youtube.com

This thiamine ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a benzaldehyde molecule. libretexts.orglatech.edu This addition step forms a tetrahedral adduct, which upon proton transfer, yields 2-(α-Hydroxybenzyl)thiamine. collectionscanada.gc.cayoutube.com While this intermediate is typically transient in the catalytic cycle leading to benzoin, its synthesis and isolation under specific conditions are possible for research purposes.

A common laboratory procedure involves the following steps:

Dissolving thiamine hydrochloride in water and ethanol. latech.edulibretexts.org

Cooling the solution in an ice bath to control the reaction temperature. libretexts.orgumsl.edu

Slowly adding a cooled solution of a base, such as aqueous sodium hydroxide, to generate the thiamine ylide. libretexts.orgumsl.edu

Adding freshly distilled benzaldehyde to the ylide-containing solution. libretexts.org

The reaction mixture is then typically stirred for an extended period, sometimes at room temperature or gentle reflux, to allow for the formation of the intermediate and the final product, benzoin. latech.edulibretexts.org

For the specific purpose of studying the intermediate, reaction conditions can be manipulated, for instance, by altering stoichiometry or quenching the reaction before significant conversion to benzoin occurs. The synthesis of 2-(1-hydroxybenzyl)thiamin chloride hydrochloride has been explicitly documented for such mechanistic studies. collectionscanada.gc.ca

| Reactant | Catalyst/Reagent | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde | Thiamine Hydrochloride, Sodium Hydroxide | Water, 95% Ethanol | Cooling in ice bath, dropwise addition of base, reaction at room temperature or gentle reflux. | latech.edulibretexts.org |

| Benzaldehyde | Thiamine Hydrochloride, 5M NaOH | Water, 95% Ethanol | Temperature kept below room temperature during base addition, reaction sealed and left for 24+ hours. | libretexts.org |

Preparation of Isotopic Analogs of this compound for Mechanistic Probing

Isotopic labeling is a powerful technique for probing reaction mechanisms, particularly for determining rate-limiting steps and elucidating the movement of atoms throughout a reaction pathway. The synthesis of isotopic analogs of 2-(α-Hydroxybenzyl)thiamine chloride allows for detailed kinetic isotope effect (KIE) studies. acs.org

A key method for preparing an isotopic analog involves using a labeled precursor. For instance, the use of [7-²H]benzaldehyde (benzaldehyde-d) as a substrate in the thiamine-catalyzed reaction leads to the formation of 2-(α-deuterio-α-hydroxybenzyl)thiamine chloride. acs.org The synthesis follows the same general route as with the unlabeled compound, but the resulting intermediate contains a deuterium (B1214612) atom at the α-carbon. Comparing the reaction rates of the labeled and unlabeled substrates can reveal whether the cleavage of the C-H (or C-D) bond at this position is involved in the rate-determining step of a subsequent reaction. acs.org

Similarly, thiamine itself can be isotopically labeled. For example, thiamine has been synthesized with ¹³C labels at the C2 and C6' positions and with a ¹⁵N label in the amino group. researchgate.net Using such labeled thiamine in the synthesis would yield 2-(α-Hydroxybenzyl)thiamine with the isotopic label incorporated into the thiamine moiety, allowing for detailed NMR studies to probe the electronic environment of the cofactor during catalysis. researchgate.net The synthesis of 2-(1-hydroxybenzyl)thiamin-d chloride deuterochloride has been specifically reported for use in mechanistic studies. collectionscanada.gc.ca

| Labeled Precursor | Resulting Isotopic Analog | Purpose of Labeling | Reference |

|---|---|---|---|

| [7-²H]Benzaldehyde | 2-(α-deuterio-α-hydroxybenzyl)thiamine chloride | Kinetic Isotope Effect (KIE) studies to probe C-H bond cleavage. | acs.org |

| 2-(1-hydroxybenzyl)thiamin-d chloride | 2-(1-hydroxybenzyl)thiamin-d chloride deuterochloride | Kinetic studies of fragmentation mechanisms. | collectionscanada.gc.ca |

| [C2, C6'-(13)C(2)] thiamin | [¹³C]-2-(α-Hydroxybenzyl)thiamine chloride | MAS NMR spectroscopy to study electronic states of the cofactor. | researchgate.net |

| [N4'-(15)N] thiamin | [¹⁵N]-2-(α-Hydroxybenzyl)thiamine chloride | MAS NMR spectroscopy to study the role of the aminopyrimidine ring. | researchgate.net |

Synthesis of Phosphorylated Derivatives for Enzyme Mimicry Studies (e.g., 2-(alpha-Hydroxybenzyl)thiamine Monophosphate/Pyrophosphate)

In biological systems, thiamine functions primarily in its phosphorylated form, thiamine diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP). researchgate.netwikipedia.org ThDP is the active coenzyme for a host of enzymes, including pyruvate (B1213749) dehydrogenase and transketolase. nih.gov To mimic the action of these enzymes and study the behavior of catalytic intermediates within an environment that more closely resembles the enzyme active site, phosphorylated derivatives of 2-(α-Hydroxybenzyl)thiamine are synthesized.

The synthesis of these derivatives, such as 2-(α-Hydroxybenzyl)thiamine monophosphate (HBzTMP) or 2-(α-Hydroxybenzyl)thiamine pyrophosphate (HBzTPP), typically involves a multi-step process. One approach is to first synthesize the phosphorylated thiamine analog (ThMP or ThDP) and then react it with benzaldehyde. However, the more common and direct route involves the phosphorylation of the pre-formed 2-(α-Hydroxybenzyl)thiamine.

General methods for phosphorylation of thiamine and its analogs can be adapted for this purpose. Chemical phosphorylation can be achieved using phosphorylating agents like polyphosphoric acid or a mixture of phosphorus oxychloride and triethyl phosphate (B84403). nih.gov Enzymatic methods can also be employed. For instance, thiamine pyrophosphokinase (TPK) is the enzyme responsible for converting thiamine to ThDP in vivo. nih.govmdpi.com This enzyme could potentially use 2-(α-Hydroxybenzyl)thiamine as a substrate to generate HBzTPP. Similarly, thiamine monophosphate kinase (ThiL) catalyzes the phosphorylation of thiamine monophosphate (TMP) to TPP and could be explored for the synthesis of HBzTPP from HBzTMP. nih.gov

A related synthesis, that of 2-acetylthiamin pyrophosphate, was achieved by oxidizing 2-(1-hydroxyethyl)thiamin pyrophosphate with aqueous chromic acid. nih.gov This indicates that the pyrophosphate moiety is stable enough to be carried through subsequent reaction steps, suggesting that 2-(α-Hydroxybenzyl)thiamine pyrophosphate could be synthesized by first preparing ThDP and then reacting it with benzaldehyde under controlled conditions. These phosphorylated intermediates are crucial for studying the kinetics and thermodynamics of acyl group transfer and for understanding how the protein environment modulates the coenzyme's reactivity. nih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analyses of 2-(alpha-Hydroxybenzyl)thiamine Chloride

X-ray crystallography has been instrumental in providing a definitive solid-state picture of thiamine (B1217682) derivatives. Studies on crystals of compounds closely related to 2-(α-Hydroxybenzyl)thiamine chloride, such as its hydrochloride trihydrate and monophosphate chloride forms, have offered profound insights into its molecular geometry. acs.orgnih.govnih.gov

A notable study on DL-2-(α-hydroxybenzyl)thiamine chloride hydrochloride trihydrate provided foundational data on its crystal structure. nih.gov Further research on 2-(α-hydroxybenzyl)thiamine monophosphate chloride has expanded this understanding, particularly in relation to its conformational states. nih.gov

| Crystallographic Data for 2-(α-Hydroxybenzyl)thiamine Monophosphate Chloride | |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.951(3) |

| b (Å) | 17.579(4) |

| c (Å) | 13.373(3) |

| β (°) | 105.36(2) |

| Volume (ų) | 2482.4(10) |

| Z | 4 |

| Data sourced from a study on 2-(α-hydroxybenzyl)thiamine monophosphate chloride. nih.gov |

The presence of a chiral center at the α-carbon of the hydroxybenzyl group results in possible stereoisomers. The absolute configuration of this center is critical for its interaction with enzymes. In the crystal structure of 2-(α-hydroxybenzyl)thiamine monophosphate chloride, the molecule adopts a specific conformation. nih.gov While the study focused on a racemic mixture (DL-form) for the hydrochloride trihydrate, the analysis of the monophosphate derivative provides insight into the spatial arrangement of the substituents. acs.orgnih.gov The determination of the absolute configuration at the C2 position of the thiazolium ring and the α-carbon is essential for understanding its catalytic mechanism.

The conformation of 2-(α-Hydroxybenzyl)thiamine is largely defined by the relative orientations of its thiazolium and pyrimidine (B1678525) rings. These are described by the torsion angles ΦT and ΦP. In the solid state, 2-(α-hydroxybenzyl)thiamine monophosphate chloride has been observed to exist in the "S" conformation. nih.gov This conformation is characterized by specific values for the torsion angles involving the pyrimidine and thiazolium rings.

| Conformational Parameters of 2-(α-Hydroxybenzyl)thiamine Monophosphate Chloride | |

| Parameter | Value |

| Conformation | S |

| ΦT | 104.1(5)° |

| ΦP | 171.9(6)° |

| Data sourced from a study on 2-(α-hydroxybenzyl)thiamine monophosphate chloride. nih.gov |

The crystal packing of thiamine derivatives is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. In the case of molecules with hydroxyl and acidic protons, such as 2-(α-hydroxybenzyl)thiamine, these interactions are crucial in dictating the supramolecular architecture. The hydroxyl group of the α-hydroxybenzyl moiety and the various nitrogen and oxygen atoms within the thiamine structure act as potential hydrogen bond donors and acceptors. These interactions are fundamental in creating stable crystal lattices. mdpi.com

Solution-State Conformational Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into its dynamic nature in solution.

In solution, thiamine and its derivatives are known to exist in different conformations, most notably the "S" (stacked) and "V" (V-shaped) forms. The "S" conformation, as observed in the crystal structure of the monophosphate derivative, is one of the stable arrangements. nih.gov Theoretical studies on related compounds have also explored these conformational landscapes. nih.gov The "V" conformation is considered particularly significant in the context of enzymatic catalysis, as it is believed to be the active conformation for some thiamine-dependent enzymes. The equilibrium between these conformations can be influenced by the solvent environment and interactions with other molecules.

Detailed information regarding the dynamic equilibria and exchange processes of 2-(α-Hydroxybenzyl)thiamine chloride in solution, as studied by NMR spectroscopy, is not extensively available in the reviewed literature. Such studies would be invaluable for a complete understanding of its behavior and reactivity in a physiological environment.

Spectroscopic Characterization in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the structure and dynamics of molecules in solution. Different NMR active nuclei can provide complementary information about the electronic environment and connectivity of atoms within a molecule.

Carbon-13 NMR for Carbanion and Intermediate Characterization

Carbon-13 (¹³C) NMR spectroscopy is particularly useful for characterizing the carbanionic intermediates and C2-adducts formed during thiamine (B1217682) catalysis. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment, making it an excellent probe for identifying changes in hybridization and charge distribution.

Research by Gallo and coworkers involved the study of the ¹³C NMR spectra of aqueous solutions of DL-2-(α-hydroxybenzyl)thiamin, among other related compounds. researchgate.net The formation of the C2-adduct introduces a new chiral center at the C2-α position and significantly alters the electronic landscape of the thiazolium ring. The C2 carbon of the thiazolium ring, in particular, experiences a notable change in its chemical shift upon formation of the adduct. In thiamine, the C2 carbon is part of a positively charged aromatic system, but upon nucleophilic attack and formation of the C2-adduct, it becomes an sp³-hybridized carbon. This change in hybridization and the attachment of the hydroxybenzyl group lead to a characteristic upfield shift for the C2 carbon signal in the ¹³C NMR spectrum.

Furthermore, the characterization of the transient C2-carbanion (ylide) is a critical aspect of understanding thiamine catalysis. While the ylide itself is highly reactive and difficult to observe directly, its formation can be inferred from changes in the ¹³C NMR spectra of the surrounding carbons in the thiazolium ring. The delocalization of the negative charge in the ylide influences the chemical shifts of the other ring carbons.

Below is a representative table of expected ¹³C NMR chemical shifts for key carbons in 2-(α-Hydroxybenzyl)thiamine, based on data for thiamine and related adducts. researchgate.netaps.orgrsc.orgresearchgate.netmdpi.com

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| Thiazolium C2 | ~90-100 | Upfield shift upon formation of the sp³-hybridized adduct. |

| Thiazolium C4 | ~140-150 | |

| Thiazolium C5 | ~125-135 | |

| C2-α (benzyl) | ~70-80 | |

| Pyrimidine (B1678525) C2' | ~160-165 | |

| Pyrimidine C4' | ~160-165 | |

| Pyrimidine C5' | ~105-115 | |

| Pyrimidine C6' | ~145-155 |

Proton NMR for Structural and Dynamic Insights

Proton (¹H) NMR spectroscopy provides valuable information about the structure and dynamics of 2-(α-Hydroxybenzyl)thiamine chloride, particularly concerning the protons attached to and near the thiazolium ring. The chemical shifts, coupling constants, and exchange rates of these protons offer a detailed picture of the molecule's conformation and reactivity.

A key aspect that can be studied using ¹H NMR is the exchange of the proton at the C2-α position. The lability of this proton is directly related to the stability of the corresponding carbanion and is a crucial factor in the subsequent steps of the catalytic cycle. Studies on the kinetics of proton exchange at the C2 position of thiamine and its analogs have shown that the rate of exchange is dependent on the pH of the solution and the nature of the substituents on the thiazolium ring. researchgate.netopenarchives.gr

In the case of 2-(α-Hydroxybenzyl)thiamine, the C2-α proton is adjacent to the electron-withdrawing thiazolium ring and the phenyl group, which influences its acidity. The rate of its exchange with solvent deuterium (B1214612) can be monitored by the disappearance of its corresponding signal in the ¹H NMR spectrum over time. This provides quantitative data on the kinetic acidity of this proton, offering insights into the electronic effects at play. nih.govnih.gov

Phosphorus-31 NMR in Characterizing Phosphate (B84403) Derivatives and Metal Interactions

In biological systems, thiamine is most often present as its pyrophosphate derivative, thiamine pyrophosphate (TPP). The phosphate groups play a critical role in binding to enzymes and interacting with metal cofactors, typically Mg²⁺. Phosphorus-31 (³¹P) NMR spectroscopy is an excellent technique for studying these interactions as the chemical shift of the phosphorus nuclei is sensitive to their coordination environment. nih.govdntb.gov.ua

Studies on TPP have shown that the chemical shifts of the α- and β-phosphorus atoms are distinct and change upon binding to metal ions. researchgate.net The interaction with a divalent cation like Mg²⁺ typically leads to a downfield shift of the β-phosphate signal and a smaller shift of the α-phosphate signal, indicating that the metal ion coordinates primarily to the terminal phosphate group.

In the context of 2-(α-Hydroxybenzyl)thiamine, its pyrophosphate derivative would be the biologically relevant form in enzymatic reactions. ³¹P NMR can be used to investigate how the formation of the C2-adduct influences the interaction of the pyrophosphate moiety with metal ions. Changes in the ³¹P chemical shifts upon adduct formation in the presence of Mg²⁺ can reveal allosteric effects transmitted from the catalytic center to the phosphate anchor.

The table below summarizes typical ³¹P NMR chemical shift changes observed for thiamine pyrophosphate upon interaction with Mg²⁺. nih.govchemrxiv.org

| Phosphorus Atom | Chemical Shift (ppm) - Free TPP | Chemical Shift (ppm) - TPP-Mg²⁺ Complex | Δδ (ppm) |

| α-Phosphate | ~ -10.5 | ~ -10.0 | ~ +0.5 |

| β-Phosphate | ~ -9.5 | ~ -7.5 | ~ +2.0 |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational energy levels. These methods are highly complementary and have been instrumental in characterizing the functional groups of 2-(α-Hydroxybenzyl)thiamine and its interaction with other species. chemrxiv.org

Signature Frequencies of Key Functional Groups

The IR and Raman spectra of 2-(α-Hydroxybenzyl)thiamine chloride exhibit characteristic bands corresponding to the vibrations of its key functional groups. A notable study by Hadjiliadis and coworkers provided a detailed assignment of the vibrational spectra of 2-(α-hydroxybenzyl)thiamine and its protonated form. openarchives.gr

The hydroxyl group (C-OH) of the hydroxybenzyl moiety gives rise to a characteristic stretching vibration, typically observed in the region of 3200-3600 cm⁻¹ in the IR spectrum. The exact position of this band can be influenced by hydrogen bonding. The formation of a C=O group, which occurs in related intermediates of other thiamine-catalyzed reactions, would be readily identifiable by a strong absorption band in the range of 1650-1750 cm⁻¹.

The thiazolium ring itself has a set of characteristic vibrational modes. The C=N and C=C stretching vibrations within the ring contribute to bands in the 1650-1500 cm⁻¹ region. The C-S stretching vibration is typically found at lower frequencies, often in the 700-600 cm⁻¹ range. The protonation state of the pyrimidine ring and the thiazolium ring can also be monitored through changes in their respective vibrational signatures.

The table below presents some of the key vibrational frequencies for 2-(α-Hydroxybenzyl)thiaminium chloride (HBT·HCl) as reported by Hadjiliadis et al. (1991). openarchives.gr

| Functional Group/Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| ν(OH) | 3380 | - |

| ν(NH₂) | 3280, 3120 | - |

| ν(C-H) aromatic | 3060 | 3065 |

| ν(C-H) aliphatic | 2970, 2930 | 2975, 2935 |

| Pyrimidine ring vibrations | 1660, 1625, 1578 | 1662, 1628 |

| Thiazolium ring vibrations | 1480, 1430 | 1482, 1435 |

| ν(C-O) | 1045 | 1048 |

High-Pressure Infrared Studies on Conformational Changes

High-pressure infrared spectroscopy is a technique used to study the effects of pressure on the structure and conformation of molecules. By applying high pressure, it is possible to induce changes in bond lengths and angles, and to favor more compact conformations.

In the case of 2-(α-Hydroxybenzyl)thiamine chloride, high-pressure IR studies could potentially reveal changes in the conformation of the molecule, such as the relative orientation of the thiazolium and pyrimidine rings, or the rotation around the C2-Cα bond. Pressure-induced changes in the hydrogen bonding network involving the hydroxyl group and the chloride counter-ion could also be monitored. Such studies would provide valuable data on the compressibility and conformational flexibility of this important catalytic intermediate, contributing to a more complete understanding of its role in thiamine catalysis.

Other Spectroscopic Techniques (e.g., UV-Vis, Mass Spectrometry, EPR) in Mechanistic Context

Beyond NMR and IR spectroscopy, a range of other spectroscopic methods are indispensable for elucidating the reaction mechanisms involving 2-(α-Hydroxybenzyl)thiamine. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) spectroscopy provide unique insights into reaction kinetics, intermediate identification, and the potential involvement of radical species.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the progress of reactions in solution, including the thiamine-catalyzed benzoin (B196080) condensation where 2-(α-Hydroxybenzyl)thiamine is a key intermediate. The formation and consumption of this intermediate can be followed in real-time by observing changes in the electronic absorption spectrum.

Detailed Research Findings: The reactants, thiamine hydrochloride and benzaldehyde (B42025), have distinct UV absorption maxima. Thiamine hydrochloride in aqueous solution typically exhibits a maximum absorbance (λmax) around 245 nm. mfd.org.mk Benzaldehyde displays two characteristic absorption bands: a strong π → π* transition around 248 nm and a weaker n → π* transition at approximately 283 nm. researchgate.net

The formation of the 2-(α-Hydroxybenzyl)thiamine adduct results in a new chromophoric system with its own unique spectral signature. Mechanistic investigations can track the decrease in the benzaldehyde absorbance or the appearance of a new band corresponding to the intermediate to determine reaction kinetics. For instance, studies involving the reaction of thiamine with other aldehydes, such as p-dimethylaminobenzaldehyde, show the formation of a new, strongly colored complex with an absorption maximum shifted well into the visible region (λmax at 425 nm), demonstrating the utility of this technique for monitoring the condensation step. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, researchers can determine rate constants and investigate the influence of reaction conditions like pH and catalyst concentration on the formation of the intermediate.

Table 1: Characteristic UV-Vis Absorption Maxima for Species in the Thiamine-Catalyzed Benzoin Condensation This table presents typical absorption maxima. Actual values can vary slightly based on solvent and pH.

| Compound | λmax (nm) | Transition Type | Reference |

| Thiamine Hydrochloride | ~245 | π → π | mfd.org.mk |

| Benzaldehyde | ~248 | π → π | researchgate.net |

| ~283 | n → π | researchgate.net | |

| Benzoin (Product) | ~248 | π → π | N/A |

| ~318 | n → π* | N/A |

Mass Spectrometry

Mass spectrometry (MS) is crucial for the definitive identification of reaction intermediates like 2-(α-Hydroxybenzyl)thiamine and for probing their subsequent reaction pathways. Electrospray ionization (ESI) is a common technique used to generate ions of thiamine derivatives for MS analysis. google.com

Detailed Research Findings: The thiamine cation itself has a calculated mass-to-charge ratio (m/z) of 265.11. google.com Its characteristic fragmentation pattern in tandem MS (MS/MS) involves cleavage of the methylene (B1212753) bridge, yielding two major fragments: the pyrimidine moiety (m/z ≈ 122) and the thiazolium moiety (m/z ≈ 144). google.com

For 2-(α-Hydroxybenzyl)thiamine, the addition of a hydroxybenzyl group to the C2 position of the thiazolium ring results in a cation with a significantly higher mass. Mechanistic studies have utilized MS to analyze the fate of this intermediate. A key finding is that in neutral solution, the conjugate base of 2-(1-hydroxybenzyl)thiamin (HBnT) undergoes a base-catalyzed, irreversible fragmentation. nih.gov This process, which competes with the desired forward reaction, cleaves the molecule into pyrimidine and substituted thiazole (B1198619) derivatives and can be readily detected by mass spectrometry, providing critical insight into catalyst deactivation pathways. nih.gov The fragmentation of the benzyl (B1604629) alcohol moiety itself can also occur, following patterns such as the loss of water (H₂O) or formaldehyde (B43269) (HCHO). nih.govlibretexts.org

Table 2: Predicted m/z Values for 2-(α-Hydroxybenzyl)thiamine and Key Fragments in Mass Spectrometry Calculations are based on the most abundant isotopes.

| Ion/Fragment | Formula | Predicted m/z | Description | Reference |

| 2-(α-Hydroxybenzyl)thiamine Cation | [C₁₉H₂₃N₄O₂S]⁺ | 371.15 | Parent molecular ion (M⁺) | Calculated |

| Pyrimidinemethanaminium Fragment | [C₆H₉N₃]⁺ | 123.08 | Fragment from cleavage at the methylene bridge | google.com |

| 2-(α-Hydroxybenzyl)-4-methylthiazolium | [C₁₂H₁₃NOS]⁺ | 219.07 | Fragment from cleavage at the methylene bridge | Calculated |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.03 | Fragment from α-cleavage at the benzyl alcohol | libretexts.orgmiamioh.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy

While 2-(α-Hydroxybenzyl)thiamine is a diamagnetic species (possessing no unpaired electrons) and thus not directly observable by EPR, this technique is vital in a mechanistic context for detecting the presence of transient radical intermediates. nih.gov Certain enzymatic and chemical pathways involving thiamine are known to proceed via single-electron transfer (SET) steps, generating radical species. nih.gov

Detailed Research Findings: EPR spectroscopy has been instrumental in characterizing radical intermediates in enzymes that use thiamine pyrophosphate (TPP), such as 2-oxoacid oxidoreductases. nih.gov In these systems, oxidation of the TPP-enamine adduct can occur in discrete one-electron steps, generating a radical intermediate that is stabilized by the π-electron system of the thiazolium ring. nih.gov

Although not commonly proposed in the classical benzoin condensation, the potential for a SET mechanism from the 2-(α-Hydroxybenzyl)thiamine intermediate under certain oxidative conditions could be investigated using EPR. If a radical were formed, EPR spectroscopy, often combined with isotopic labeling (e.g., with ¹³C, ¹⁵N), would provide detailed information about its electronic structure through analysis of its g-values and hyperfine coupling constants. nih.gov This data reveals how the unpaired electron's spin density is distributed across the molecule, confirming its structure and providing profound mechanistic clues. The detection of such a radical would fundamentally alter the understanding of the reaction mechanism.

Table 3: Representative EPR Data for a Thiamine-Derived Radical Intermediate Data shown is for the well-characterized hydroxyethylidene-thiamine pyrophosphate (HE-TPP) radical, illustrating the type of parameters obtained from EPR studies in a mechanistic context.

| Parameter | Value | Interpretation | Reference |

| g-tensor values (gₓ, gᵧ, g₂) | 2.0054, 2.0039, 2.0024 | Indicates a π-radical with spin delocalized on the thiazolium ring | nih.gov |

| ¹⁴N Hyperfine Coupling (Aᵢₛₒ) | ~11 MHz | Confirms significant spin density on the thiazolium nitrogen atom | nih.gov |

| ¹³C Hyperfine Coupling (Aᵢₛₒ at C2) | ~45 MHz | Confirms significant spin density at the C2 position of the thiazole ring | nih.gov |

Mechanistic Role in Thiamine Catalyzed Reactions Non Enzymatic

Formation of the C2-alpha-Hydroxybenzyl Adduct (Pre-carbanion Stage)

The journey begins with the activation of the thiamine (B1217682) catalyst. In the presence of a base, such as hydroxide, the acidic proton at the C2 position of thiamine's thiazolium ring is removed. libretexts.orgscribd.com This deprotonation is facilitated by the electron-withdrawing effect of the adjacent positively charged nitrogen and resonance stabilization involving the neighboring sulfur atom, resulting in the formation of a nucleophilic ylide (or carbene). libretexts.orglatech.edu

This thiamine-ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde, like benzaldehyde (B42025). libretexts.orglatech.edu This nucleophilic addition results in a tetrahedral intermediate, which upon protonation of the oxygen anion (typically by the solvent), yields the pivotal 2-(alpha-hydroxybenzyl)thiamine adduct. scribd.com This initial adduct is the precursor to the key reactive intermediate in the catalytic cycle.

Table 1: Step-wise Formation of the 2-(alpha-Hydroxybenzyl)thiamine Adduct

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1: Catalyst Activation | A base abstracts the acidic C2-proton from the thiamine thiazolium ring. | Thiamine, Base (e.g., OH⁻) | Thiamine Ylide (Nucleophile) |

| 2: Nucleophilic Attack | The thiamine ylide attacks the carbonyl carbon of benzaldehyde. | Thiamine Ylide, Benzaldehyde | Tetrahedral Intermediate |

| 3: Adduct Formation | Protonation of the alkoxide intermediate. | Tetrahedral Intermediate, Proton Source (e.g., H₂O) | 2-(alpha-Hydroxybenzyl)thiamine |

Role in "Umpolung" Chemistry via the C2-alpha-Carbanion/Enamine Intermediate

The formation of the 2-(alpha-hydroxybenzyl)thiamine adduct is the cornerstone of thiamine's ability to induce "Umpolung". researchgate.net An aldehyde's carbonyl carbon is inherently electrophilic. However, once coupled to thiamine, its polarity is inverted. The proton on the carbon that was originally the aldehyde's carbonyl carbon (the C-alpha position of the adduct) becomes acidic. libretexts.org

A base can then abstract this newly acidic proton. The resulting negative charge is extensively stabilized by resonance with the positively charged thiazolium ring of the thiamine cofactor. libretexts.orglatech.edu This resonance-stabilized species is often described as a C2-alpha-carbanion or, more accurately, an enamine intermediate. This intermediate is effectively the equivalent of a nucleophilic acyl anion, embodying the principle of Umpolung, where the original electrophilic center is transformed into a potent nucleophile. researchgate.netlibretexts.org

Intermolecular Carbon-Carbon Bond Formation (e.g., in Benzoin (B196080) Condensation)

The nucleophilic C2-alpha-carbanion/enamine intermediate is the key player in forming new carbon-carbon bonds. In the context of the benzoin condensation, this intermediate attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. libretexts.orgwikipedia.org This step constitutes the core bond-forming event of the reaction.

The attack yields a new, larger adduct. The final stage of the reaction involves the collapse of this adduct, which eliminates the thiamine catalyst and generates the final product, benzoin (an α-hydroxy ketone). scribd.comchemistrylearner.com The thiamine ylide is regenerated, allowing it to participate in another catalytic cycle. scribd.com This process showcases how thiamine facilitates the condensation of two aldehyde molecules, a reaction not possible under normal conditions due to the inherent electrophilicity of both reactants. libretexts.org

Proton Transfer Dynamics and Catalytic Turnover

Proton transfer events are fundamental to the entire catalytic cycle and are critical for both intermediate formation and catalytic turnover. The key proton transfer steps include:

Initial Deprotonation: Abstraction of the C2-proton from thiamine to form the active ylide catalyst. libretexts.org

Adduct Deprotonation: Removal of the C-alpha proton from the 2-(alpha-hydroxybenzyl)thiamine adduct to form the nucleophilic enamine/carbanion intermediate. The acidity of this proton is a direct consequence of its attachment to the thiamine "electron sink". libretexts.org

Protonation Steps: Subsequent proton transfers are required to neutralize intermediates and form the final product. scribd.comwikipedia.org

Catalyst Regeneration: A final protonation step regenerates the thiazolium ring of the thiamine catalyst, completing the cycle. scribd.com

Studies on the kinetics of C-alpha proton abstraction from 2-(1-hydroxybenzyl)oxythiamin and similar models provide insight into these dynamics, showing how the structure of the adduct and the nature of the base influence the rates of these crucial steps. acs.org The efficiency of these proton transfers is paramount for achieving catalytic turnover.

Influence of Solvent and Base on Adduct Stability and Reactivity

The stability and reactivity of the 2-(alpha-hydroxybenzyl)thiamine adduct and its subsequent intermediates are significantly influenced by the reaction environment, specifically the choice of solvent and base.

Base: A base is essential to generate the initial thiamine ylide. The concentration and strength of the base must be sufficient to deprotonate the thiamine C2-H, which has a relatively high pKa (around 10 in some models), but not so high as to cause unwanted side reactions. latech.edu The base is also responsible for the second deprotonation step that forms the reactive enamine intermediate. libretexts.org

Table 2: Factors Influencing Adduct Stability and Reactivity

| Factor | Influence | Rationale |

|---|---|---|

| Base Strength/Concentration | Affects the rate of ylide and enamine formation. | Deprotonation of thiamine and the hydroxybenzyl adduct are key steps requiring a base. libretexts.orglatech.edu |

| Solvent Polarity | Influences the stability of charged intermediates and transition states. | Less polar solvents can sometimes accelerate specific steps by destabilizing the ground state more than the transition state. nih.gov |

| pH | Affects the stability of the thiamine catalyst itself. | Thiamine is more susceptible to degradation at neutral or alkaline pH compared to acidic conditions. nih.govresearchgate.net |

| Solvent Type (Protic/Aprotic) | Participates in proton transfer steps. | Protic solvents can act as proton donors/acceptors, facilitating the reaction mechanism. scribd.com |

Mechanistic Role in Thiamine Pyrophosphate Tpp Dependent Enzymatic Reactions

Formation of the 2-(alpha-Hydroxybenzyl)thiamine Pyrophosphate Intermediate within Enzyme Active Sites

The formation of the 2-(alpha-Hydroxybenzyl)thiamine pyrophosphate (HBnTDP) intermediate is a key step in the catalytic cycle of enzymes such as benzoylformate decarboxylase. This process begins with the deprotonation of the C2 carbon of the thiazolium ring of TPP, forming a highly reactive ylide, a species with a carbanionic character. This activation of the cofactor is facilitated by the enzyme's active site environment.

The TPP ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an α-keto acid substrate, such as benzoylformate. This nucleophilic addition results in the formation of a tetrahedral covalent adduct between the substrate and the TPP cofactor. In the case of benzoylformate decarboxylase, this initial adduct is known as 2-(α-Mandelyl)thiamine diphosphate (B83284) (MThDP).

Following the crucial decarboxylation step, where carbon dioxide is eliminated, an enamine intermediate is formed. This enamine is a resonance-stabilized carbanion. Subsequent protonation of this enamine leads to the formation of the 2-(alpha-Hydroxybenzyl)thiamine pyrophosphate intermediate, also referred to as 2-(1-Hydroxybenzyl)thiamine diphosphate (HBnTDP). This intermediate represents the "active aldehyde" species that is central to TPP-dependent catalysis.

Role in Alpha-Keto Acid Decarboxylation (e.g., Benzoylformate Decarboxylase, Pyruvate (B1213749) Decarboxylase)

In enzymes like benzoylformate decarboxylase and pyruvate decarboxylase, the 2-(alpha-hydroxyalkyl)thiamine pyrophosphate intermediate is the pivotal species that follows the decarboxylation of the α-keto acid substrate. nih.govnih.govwikipedia.org

Specificity and Stabilization within Enzyme Microenvironment

The enzyme's active site plays a crucial role in stabilizing the 2-(alpha-Hydroxybenzyl)thiamine pyrophosphate intermediate and ensuring reaction specificity. acs.org X-ray crystallography and computational studies have revealed that specific amino acid residues within the active site form a network of interactions with the intermediate. For instance, in benzoylformate decarboxylase, residues can form hydrogen bonds and other non-covalent interactions with the hydroxyl group and the pyrophosphate moiety of the intermediate. acs.org This precise positioning and stabilization within the enzyme's microenvironment are essential for orienting the intermediate for the subsequent reaction steps and for preventing its premature breakdown. chemrxiv.org The pyrophosphate group of TPP itself contributes to stabilization by chelating a metal ion, typically Mg2+ or Ca2+, which helps to anchor the cofactor and the attached intermediate in the correct conformation for catalysis. acs.orgmdpi.com

Control of Fragmentation Pathways versus Product Release

Once formed, the 2-(alpha-Hydroxybenzyl)thiamine pyrophosphate intermediate stands at a mechanistic crossroads. The enzyme must guide the reaction toward the productive release of the final aldehyde product and regeneration of the TPP ylide, while suppressing non-productive fragmentation pathways. chemrxiv.org In solution, analogues of this intermediate can undergo rapid, irreversible fragmentation. chemrxiv.org However, the enzyme's active site architecture exerts strict control over the reactivity of the intermediate. chemrxiv.org

The final step in the decarboxylation reaction is the cleavage of the C-C bond between the C2α carbon and the TPP cofactor, which releases the aldehyde product (e.g., benzaldehyde). nih.gov This process regenerates the TPP ylide, allowing it to enter another catalytic cycle. nih.gov Computational studies suggest that the enzyme environment significantly lowers the energy barrier for this productive release compared to the off-pathway fragmentation, effectively "steering" the reactive intermediate towards the desired outcome. chemrxiv.org

Role in Transketolase-Catalyzed Reactions (Transketolation Mechanisms)

Transketolase is another key TPP-dependent enzyme that operates in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.org It catalyzes the transfer of a two-carbon ketol unit (a glycoaldehyde fragment) from a ketose donor to an aldose acceptor. wikipedia.orgcore.ac.uk While the substrate is not an alpha-keto acid that undergoes decarboxylation, the mechanism still proceeds through a covalent intermediate analogous to 2-(alpha-Hydroxybenzyl)thiamine pyrophosphate.

In the transketolase mechanism, the TPP ylide attacks the carbonyl carbon of a ketose donor substrate, such as xylulose-5-phosphate. This leads to the cleavage of a C-C bond, releasing the first product (an aldose, e.g., glyceraldehyde-3-phosphate) and forming a 2-(alpha,beta-dihydroxyethyl)thiamine pyrophosphate (DHEThPP) intermediate. wikipedia.orgfao.orgnih.gov This DHEThPP is the key two-carbon fragment carrier.

This intermediate is stabilized within the transketolase active site by hydrogen bonds with specific histidine residues. fao.orgnih.gov The DHEThPP intermediate then acts as a nucleophile, attacking the carbonyl group of an aldose acceptor (e.g., ribose-5-phosphate). This step transfers the two-carbon ketol unit to the acceptor, forming a new, larger ketose (e.g., sedoheptulose-7-phosphate) and regenerating the TPP ylide for the next catalytic cycle. wikipedia.orgcore.ac.uk

Stereochemical Control and Enantioselectivity during Enzymatic Transformations

Many TPP-dependent enzymes exhibit a high degree of stereochemical control, producing chiral molecules with high enantiomeric excess. acs.org Benzoylformate decarboxylase, for example, can catalyze carboligation reactions (the reverse of decarboxylation) to form chiral α-hydroxy ketones with high stereospecificity. nih.gov

The stereochemical outcome of the reaction is determined by the specific three-dimensional architecture of the enzyme's active site. The binding of the 2-(alpha-Hydroxybenzyl)thiamine pyrophosphate intermediate and the acceptor molecule is precisely controlled, dictating the facial selectivity of the attack. The enzyme positions the reactants in such a way that the formation of one enantiomer of the product is overwhelmingly favored over the other. acs.org

Computational and structural studies have provided insights into the origins of this enantioselectivity. acs.org The specific interactions between the enzyme's residues and the substrates and intermediates create a chiral environment that directs the course of the reaction. For example, different enzymes like benzoylformate decarboxylase and benzaldehyde (B42025) lyase can produce opposite enantiomers from the same substrates, a difference that is attributed to subtle variations in their active site structures and the way they orient the key intermediates. nih.gov This precise control makes these enzymes valuable tools in biocatalysis for the synthesis of enantiomerically pure compounds.

Kinetic and Thermodynamic Studies of Intermediate Formation and Reactivity

Kinetics of Formation and Decomposition of 2-(alpha-Hydroxybenzyl)thiamine Chloride

The formation of this compound is a critical step in thiamine-catalyzed reactions involving benzaldehyde (B42025). However, this intermediate is transient and undergoes subsequent reactions, primarily decomposition. The decomposition, or fragmentation, of this adduct is a rapid process initiated by the transfer of a proton from the C2-alpha position, leading to the formation of an enamine. This is followed by an irreversible rearrangement. The mechanism of this fragmentation has been proposed to be a concerted or stepwise process. Notably, a stepwise cationic fragmentation mechanism has been ruled out based on experimental evidence showing that the addition of a carbocation trapping agent, azide, to the reaction solution has no effect on the rate or the products of the reaction. rsc.org

Rates of Proton-Deuteron Exchange at the C2-alpha Position

Kinetic Isotope Effect Studies for Mechanism Elucidation

Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its heavier isotope deuterium (B1214612), are powerful tools for elucidating reaction mechanisms. For the fragmentation of N1'-methyl-2-(1-hydroxybenzyl)thiamin, a buffer-dependent primary kinetic isotope effect was observed for the C2-alpha proton. This finding provides strong evidence that the removal of this proton is involved in the rate-determining step of the reaction. The variation of the KIE with buffer concentration further highlights the competition between proton removal and subsequent reaction steps. wikipedia.org

Furthermore, an inverse solvent isotope effect was measured for this fragmentation. An inverse isotope effect (kH/kD < 1) is often characteristic of a pre-equilibrium step involving protonation, in this case, the reversible protonation of the carbon atom. wikipedia.org This suggests that a protonation equilibrium precedes the rate-limiting fragmentation step.

Table 1: Summary of Kinetic Isotope Effect Observations for the Fragmentation of N1'-methyl-2-(1-hydroxybenzyl)thiamin

| Isotope Effect Type | Observation | Mechanistic Implication |

| Primary KIE (C2α-H/D) | Buffer-dependent | C-H bond breaking is part of the rate-determining step. |

| Solvent Isotope Effect | Inverse | Reversible protonation of the C2α-carbon occurs before the rate-limiting step. |

Thermodynamic Stability and Reversibility of Adduct Formation

The state of protonation at the N1' position of the pyrimidine (B1678525) ring influences the fragmentation process. A cationic state at N1' specifically promotes the removal of the C2-alpha proton, which is the initial step of fragmentation. epfl.ch This suggests that the thermodynamic stability of the adduct is significantly influenced by the electronic state of the thiamine (B1217682) moiety. In enzymatic systems, such as benzoylformate decarboxylase which generates a similar intermediate, it is proposed that the enzyme exerts stereoelectronic control over the conformation of the carbanion intermediate. This control blocks the fragmentation pathway and facilitates the desired protonation, highlighting the enzyme's role in managing the thermodynamic landscape of the reaction. epfl.ch

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) and Hybrid QM/MM Calculations of Reaction Pathways

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a cornerstone in studying enzyme-catalyzed reactions. researchgate.netnih.goviu.edu This approach treats the reactive center of the enzyme-substrate complex, such as the 2-(alpha-hydroxybenzyl)thiamine intermediate, with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. This dual-level approach provides a balance between accuracy and computational feasibility, enabling the simulation of complex biological systems. nih.gov

A primary application of QM and QM/MM calculations is the mapping of the entire reaction coordinate for enzymatic reactions involving thiamine (B1217682) intermediates. These calculations are instrumental in identifying and characterizing the structures of transient intermediates and, crucially, the high-energy transition states that connect them. nih.govresearchgate.netdiva-portal.orgnih.gov By determining the energy of these species, researchers can construct a detailed potential energy profile of the reaction, which reveals the activation energy barriers for each step. nih.govresearchgate.netdiva-portal.org

For instance, in enzymes like benzoylformate decarboxylase, which catalyzes the formation of a C-C bond involving an intermediate structurally related to 2-(alpha-hydroxybenzyl)thiamine, QM/MM studies have been used to delineate the complete catalytic cycle. nih.govresearchgate.netdiva-portal.orgnih.gov These studies clarify the roles of active site residues in stabilizing transition states and intermediates, providing a rationale for the enzyme's catalytic efficiency. nih.govresearchgate.net Computational models of human transketolase have also been developed to investigate the activation of thiamine diphosphate (B83284) and the subsequent reaction pathway. nih.govacs.orgresearchgate.net These models have helped in understanding the energy profiles for both forward and reverse reactions. researchgate.net

| Enzyme System | Reaction Step | Calculated Energy Barrier (kcal/mol) | Computational Method |

| Benzoylformate Decarboxylase | Decarboxylation | ~15-20 | DFT (B3LYP) |

| Human Transketolase | ThDP Activation | ~12-18 | QM/MM |

| Human Transketolase | Forward Reaction | ~12 | QM/MM |

| Human Transketolase | Reverse Reaction | ~19 | QM/MM |

This table is for illustrative purposes and synthesizes general findings from computational studies on ThDP-dependent enzymes. Specific values can vary based on the exact model and computational parameters used.

The C2-alpha carbanion of thiamine, also known as the ylide, is a key nucleophilic species in ThDP-dependent catalysis. libretexts.org The formation of 2-(alpha-hydroxybenzyl)thiamine proceeds through the attack of this carbanion on benzaldehyde (B42025). The stability and reactivity of this carbanion are critical for the catalytic cycle. QM calculations have been pivotal in understanding the electronic structure of this intermediate. nih.gov

These studies have shown that the thiazolium ring of thiamine acts as an "electron sink," delocalizing the negative charge of the carbanion and thus stabilizing this otherwise highly reactive species. libretexts.org Furthermore, computational models have elucidated the role of the 4'-aminopyrimidine ring of ThDP in stabilizing the C2-carbanion through intramolecular hydrogen bonding and tautomerization. nih.govacs.org The conversion of the N4' amino form to an iminium form is believed to be crucial for this stabilization. nih.govacs.org

Molecular Dynamics (MD) Simulations of Enzyme-Intermediate Interactions

While QM/MM methods are excellent for detailing the chemistry of the reaction, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-intermediate complex over time. researchgate.netnih.govmdpi.comnih.gov MD simulations treat the entire system with classical mechanics, allowing for the simulation of much longer timescales than are feasible with QM/MM.

Density Functional Theory (DFT) Studies on Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. diva-portal.orgnih.govaps.org For 2-(alpha-hydroxybenzyl)thiamine, DFT calculations can provide detailed information about its molecular orbitals, charge distribution, and other electronic properties. mdpi.comresearchgate.netnih.gov These calculations are essential for understanding the molecule's reactivity and for interpreting experimental spectroscopic data. nih.govresearchgate.netanalis.com.mynih.gov

DFT can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. mdpi.comresearchgate.netnih.govnih.gov By comparing these predicted spectra with experimental data, researchers can validate the computed molecular structure and gain a more detailed understanding of the molecule's bonding and electronic environment. nih.gov Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule. nih.gov

Prediction of Conformational Preferences and Reactivity Profiles

The three-dimensional conformation of 2-(alpha-hydroxybenzyl)thiamine is a key determinant of its reactivity. Theoretical calculations are employed to explore the potential energy surface of the molecule and identify its most stable conformations. nih.gov These studies often involve systematically rotating key rotatable bonds and calculating the energy of each resulting conformer.

The conformation of the thiamine moiety itself, particularly the relative orientation of the thiazolium and pyrimidine (B1678525) rings, has been a subject of significant computational investigation. nih.gov The reactivity of the 2-(alpha-hydroxybenzyl)thiamine intermediate is directly linked to its electronic structure and conformation. DFT-based reactivity descriptors, such as Fukui functions and frontier molecular orbital (HOMO-LUMO) analysis, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack, thus providing insights into the subsequent steps of the enzymatic reaction. nih.gov

Table 2: Computationally Investigated Properties of Thiamine Derivatives

| Property | Computational Method | Insights Gained |

| Reaction Pathways | QM/MM | Identification of transition states and energy barriers. nih.govresearchgate.netdiva-portal.org |

| C2-alpha Carbanion Stability | QM, DFT | Understanding of electronic delocalization and stabilization. libretexts.orgnih.govacs.org |

| Enzyme-Intermediate Dynamics | MD Simulations | Characterization of non-covalent interactions and conformational changes. researchgate.netnih.gov |

| Spectroscopic Properties | DFT, TD-DFT | Prediction and interpretation of IR, Raman, NMR, and UV-Vis spectra. mdpi.comnih.gov |

| Conformational Analysis | Ab initio, DFT | Determination of stable conformers and rotational energy barriers. nih.govnih.gov |

| Reactivity Prediction | DFT | Identification of reactive sites through analysis of frontier orbitals and reactivity descriptors. nih.gov |

Metal Ion Interactions and Their Influence on Intermediate Chemistry

Coordination Chemistry of Divalent Metal Ions with 2-(α-Hydroxybenzyl)thiamine and its Phosphorylated Derivatives

Research has demonstrated that divalent metal ions, including Zinc (Zn²⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺), form stable complexes with 2-(α-Hydroxybenzyl)thiamine (HBT) and its phosphorylated forms. nih.govnih.gov The formation of these complexes is a key feature of the chemistry of this "active aldehyde" intermediate.

Studies have successfully isolated and characterized various complexes, such as those with the general formulas MLCl₂, M(LH)Cl₃, and (MCl₄)²⁻(LH)₂²⁺, where M represents the divalent metal ion (Zn²⁺, Cd²⁺, Hg²⁺) and L represents the 2-(α-hydroxybenzyl)thiamine monophosphate ligand. nih.gov The specific type of complex formed can depend on the pH of the solution. nih.gov For non-phosphorylated HBT, zwitterionic complexes of the type MLCl₃ have been identified with Zn²⁺, Cd²⁺, Hg²⁺, Co²⁺, and Ni²⁺. nih.gov

The coordination of these metal ions has been investigated using various spectroscopic techniques, including ³¹P and ¹³C NMR, as well as IR and Raman spectroscopy, and confirmed through X-ray crystallography. nih.gov For instance, the crystal structure of the HgL₂Cl₂ complex has been solved, providing definitive evidence of the metal-ligand interaction. nih.gov

Identification of Metal Binding Sites

Spectroscopic and crystallographic studies have been pivotal in identifying the specific sites on the 2-(α-Hydroxybenzyl)thiamine molecule where divalent metal ions bind. The primary and most consistently identified binding site is the N1' atom of the pyrimidine (B1678525) ring. nih.govnih.gov

In the case of phosphorylated derivatives, such as 2-(α-hydroxybenzyl)thiamine monophosphate, the pyrophosphate group can also serve as a binding site. nih.gov Evidence from ³¹P NMR spectroscopy suggests that under certain conditions, a direct bond can form between Zn²⁺ or Cd²⁺ and the phosphate (B84403) group. nih.gov This dual potential for metal binding—at the pyrimidine ring and the phosphate tail—is crucial for the role these ions play within the active sites of TPP-dependent enzymes.

| Metal Ion | Ligand | Primary Binding Site | Other Potential Binding Sites |

|---|---|---|---|

| Hg²⁺ | 2-(α-hydroxybenzyl)thiamine monophosphate | N1' of pyrimidine ring nih.gov | - |

| Zn²⁺ | 2-(α-hydroxybenzyl)thiamine monophosphate | N1' of pyrimidine ring nih.gov | Phosphate group nih.gov |

| Cd²⁺ | 2-(α-hydroxybenzyl)thiamine monophosphate | N1' of pyrimidine ring nih.gov | Phosphate group nih.gov |

| Co²⁺ | 2-(α-hydroxybenzyl)thiamine | N1' of pyrimidine ring nih.gov | - |

| Ni²⁺ | 2-(α-hydroxybenzyl)thiamine | N1' of pyrimidine ring nih.gov | - |

Influence of Metal Ions on Adduct Conformation and Stability

The thiamine (B1217682) molecule is conformationally flexible, and two key conformations, known as "V" and "S," are particularly important in the context of enzymatic catalysis. The conformation of the 2-(α-Hydroxybenzyl)thiamine adduct is significantly influenced by the binding of metal ions.

X-ray crystallography studies of metal complexes with 2-(α-Hydroxybenzyl)thiamine and its monophosphate derivative consistently show that the ligand adopts the "S" conformation upon binding to a metal ion like Hg²⁺, Zn²⁺, or Cd²⁺. nih.govnih.gov It is proposed that during the enzymatic reaction, the formation of the "active aldehyde" intermediate (like 2-(α-Hydroxybenzyl)thiamine) prompts a conformational switch from the initial "V" conformation of TPP to the "S" conformation. nih.gov This change facilitates the coordination of a divalent metal ion to the N1' site of the pyrimidine ring. nih.gov This metal ion coordination helps to stabilize the intermediate adduct within the enzyme's active site.

| State | Predominant Conformation | Associated Event |

|---|---|---|

| TPP in enzyme active site (pre-reaction) | "V" Conformation nih.gov | Enzyme-imposed conformation nih.gov |

| Formation of 2-(α-Hydroxybenzyl)thiamine intermediate | "S" Conformation nih.gov | Allows for metal ion coordination at N1' nih.gov |

| Metal-bound 2-(α-Hydroxybenzyl)thiamine complex | "S" Conformation nih.govnih.gov | Stabilization of the intermediate |

Role of Metal Ions in Facilitating Catalysis and Substrate Binding within TPP-Dependent Enzymes

Structural Stabilization and Substrate Binding : Metal ions help to anchor the TPP cofactor to the enzyme's active site, often by coordinating with the pyrophosphate group. nih.gov This interaction properly orients the cofactor for the subsequent reaction steps. They can also participate in binding the substrate, holding it in the correct position for catalysis. quora.com

Lewis Acid Catalysis : Metal ions function as Lewis acids, meaning they can accept an electron pair. mdpi.com In the active site, they can polarize the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ylide form of TPP. nih.gov

Stabilization of Intermediates : By coordinating with intermediates like 2-(α-Hydroxybenzyl)thiamine, metal ions help to stabilize these transient species. mdpi.com This stabilization of the "active aldehyde" intermediate is crucial for the progression of the reaction, for example, in the decarboxylation of α-keto acids. nih.gov

Maintaining Enzyme Structure : Beyond the active site, metal ions can play a structural role, helping to maintain the proper tertiary and quaternary structure of the enzyme, which is essential for its catalytic function. multiarticlesjournal.comquora.com

The multifaceted role of metal ions—from anchoring the substrate and cofactor to actively participating in the chemical transformation via Lewis acidity and stabilizing key intermediates—underscores their indispensable contribution to the efficiency and mechanism of TPP-dependent enzymes. multiarticlesjournal.comnih.gov

Research on Analogs and Inhibitor Adducts for Mechanistic Probing

Synthesis and Study of Structural Analogs of 2-(alpha-Hydroxybenzyl)thiamine Chloride (e.g., 2-(alpha-hydroxyethyl)thiamine)

The synthesis and analysis of structural analogs of key intermediates in TPP-dependent enzymatic reactions are fundamental to understanding the catalytic cycle. A prominent example is 2-(α-hydroxyethyl)thiamine pyrophosphate (HETPP), an analog of the "active acetaldehyde" intermediate.

The preparation of 2-(α-hydroxyethyl)thiamine pyrophosphate chloride has been reported, and its crystal structure was determined using X-ray diffraction. researchgate.net This analysis revealed crucial conformational details of the molecule. researchgate.net Further studies involving metal complexes with zinc(II) and cadmium(II) have provided evidence for the bonding of these metals to the N(1′) atom of the pyrimidine (B1678525) ring and the pyrophosphate group. researchgate.net Spectroscopic techniques such as IR, Raman, and various forms of NMR (¹³C CP MAS, ¹³C, ³¹P, ¹¹³Cd, and ¹H NMR ROESY) have been employed to characterize these complexes in both solid and solution states. researchgate.net Such detailed structural and spectroscopic data are invaluable for correlating the structure of these analogs with their function and for understanding the potential roles of metal ions in thiamine (B1217682) catalysis. researchgate.net

Theoretical studies, including conformational analysis and electronic property calculations, have also been conducted on related compounds like 2-(α-hydroxyethyl)thiamine, providing further insights into their stability and reactivity. acs.org These computational approaches complement experimental data and help to build a more complete picture of the enzyme-coenzyme interactions.

Interactive Table: Spectroscopic Data for 2-(α-hydroxyethyl)thiamine Pyrophosphate and its Metal Complexes

| Technique | Observation | Implication |

| X-ray Diffraction | Solved crystal structure of 2-(α-hydroxyethyl)thiamine pyrophosphate (HETPP). researchgate.net | Provides precise atomic coordinates and conformational information. researchgate.net |

| ¹³C, ³¹P, ¹¹³Cd NMR | Characterized metal complexes in D₂O solutions. researchgate.net | Elucidates the binding sites of metal ions in a solution environment. researchgate.net |

| IR & Raman Spectroscopy | Characterized metal complexes in the solid state. researchgate.net | Provides information on vibrational modes and functional group coordination. researchgate.net |

| ¹H NMR ROESY | Studied the conformation of the ligand and its metal complexes in solution. researchgate.net | Reveals through-space proximities of protons, aiding in conformational analysis. researchgate.net |

| ES-MS | Analyzed freshly prepared aqueous solutions of metal complexes. researchgate.net | Identifies the mass-to-charge ratio of molecular species in solution. researchgate.net |

Investigations of Mechanism-Based Inhibitor Adducts (e.g., oxythiamine (B85929) derivatives)

Mechanism-based inhibitors are powerful tools for studying enzyme mechanisms as they are converted by the target enzyme into a reactive species that then inactivates the enzyme. Oxythiamine, an antivitamin derivative of thiamine, is a classic example of such an inhibitor. nih.govnih.gov

Once inside the cell, oxythiamine is phosphorylated to oxythiamine pyrophosphate (OTPP). nih.gov OTPP can then bind to the active sites of TPP-dependent enzymes, acting as a competitive inhibitor. nih.govnih.gov Studies on Saccharomyces cerevisiae have shown that oxythiamine can decrease the specific activity of several TPP-dependent enzymes. nih.gov Interestingly, the effect of oxythiamine can differ between cytosolic and mitochondrial enzymes. For instance, in yeast, cytosolic enzymes like transketolase and pyruvate (B1213749) decarboxylase showed an initial decrease in activity, which later recovered, while mitochondrial enzymes such as the pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes were inhibited throughout the experiment. nih.gov This differential inhibition suggests that the strong impact of oxythiamine on cell growth and viability may be primarily due to the inhibition of key mitochondrial enzymes. nih.gov

Kinetic studies have quantified the inhibitory strength of OTPP. For the mammalian pyruvate dehydrogenase complex (PDHC), OTPP acts as a competitive inhibitor with an inhibition constant (Ki) of 0.025 μM, which is significantly lower than the Michaelis constant (Km) for TPP (0.06 μM). nih.gov This indicates a high affinity of the inhibitor for the enzyme's active site.

Interactive Table: Comparative Inhibition of Pyruvate Dehydrogenase Complex (PDHC)

| Compound | Type of Inhibition | Ki (μM) | Km for TPP (μM) | Reference |

| Oxythiamine Pyrophosphate (OTPP) | Competitive | 0.025 | 0.06 | nih.gov |

| 3-Deazathiamine Pyrophosphate (DATPP) | Competitive | 0.0026 | 0.06 | nih.gov |

Design and Application of Non-Reactive Adducts as Mechanistic Probes

In addition to reactive inhibitors, non-reactive adducts that mimic intermediates or transition states are crucial for probing enzyme mechanisms. These probes can bind tightly to the active site without undergoing further reaction, allowing for detailed structural and functional studies of the enzyme-ligand complex.

The design of such probes often involves modifying the thiamine structure to prevent key catalytic steps. For example, 3-deazathiamine (DAT) is an antimetabolite where the N3 atom of the thiazolium ring is replaced by a carbon atom. nih.gov This modification prevents the formation of the catalytically essential ylide. nih.gov The pyrophosphorylated form, 3-deazathiamine pyrophosphate (DATPP), has been shown to be a potent competitive inhibitor of PDHC, with a Ki value of 0.0026 μM, making it an even stronger inhibitor than OTPP. nih.gov

Another approach involves the synthesis of open-chain thiamine analogs. rsc.org These compounds are designed to mimic the binding mode of TPP but lack the thiazolium ring structure necessary for catalysis. rsc.org These open-chain analogs have been shown to be potent inhibitors of TPP-dependent enzymes and offer the potential for increased affinity and selectivity, which is particularly relevant for targeting enzymes like pyruvate dehydrogenase in therapeutic contexts. rsc.org

The development of these non-reactive adducts, in conjunction with high-resolution structural techniques and kinetic analyses, continues to be a cornerstone of research into the mechanisms of TPP-dependent enzymes. nih.gov These probes provide a static view of specific points in the catalytic cycle, which, when combined with data from other experimental and theoretical approaches, allows for a comprehensive understanding of these vital biocatalysts. nih.gov

Advanced Methodologies for Studying the Compound in Situ

Time-Resolved Spectroscopy for Detection and Characterization of Transient Intermediates

Time-resolved spectroscopy is a powerful tool for detecting and characterizing short-lived intermediates in chemical and biological reactions. This technique allows researchers to monitor the progress of a reaction on very short timescales, providing information about the formation and decay of transient species.

In the context of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, which involve intermediates structurally related to 2-(alpha-Hydroxybenzyl)thiamine, rapid-scan stopped-flow spectroscopy has been successfully employed. This method involves the rapid mixing of enzyme and substrate, followed by the acquisition of spectroscopic data at very short time intervals. For instance, in studies of benzoylformate decarboxylase, this technique has enabled the detection of multiple transient absorbing species. nih.gov

One key intermediate observed in these studies is the enamine, which is a crucial species in ThDP-dependent reactions. nih.govnih.gov Chemical models predict the maximum absorbance (λmax) for the enamine intermediate to be near 400 nm. nih.gov Experimental studies on benzoylformate decarboxylase have indeed identified a transient intermediate (I2) with a λmax around 400 nm, consistent with the enamine structure. nih.gov The rate of appearance of this intermediate provides a direct measure of the rate of decarboxylation. nih.gov

Another transient species that can be detected is a charge-transfer complex. In the case of benzoylformate decarboxylase reacting with an alternate substrate, a transient species (I1) with a λmax at 620 nm was observed. This has been attributed to a charge-transfer band arising from the interaction between the ThDP-substrate covalent adduct and the enzyme. nih.gov

The kinetic data obtained from time-resolved spectroscopy allows for the construction of a detailed model of the reaction mechanism, including the sequence of intermediate formation and their rates of conversion.

Table 1: Spectroscopic Data for Transient Intermediates in ThDP-Dependent Enzymatic Reactions

| Intermediate | Enzyme | Substrate | λmax (nm) | Technique |

| Charge-Transfer Complex (I1) | Benzoylformate Decarboxylase | p-nitrobenzoylformic acid | 620 | Rapid-scan stopped-flow spectroscopy |

| Enamine (I2) | Benzoylformate Decarboxylase | p-nitrobenzoylformic acid | 400 | Rapid-scan stopped-flow spectroscopy |

| Enamine | Yeast Pyruvate (B1213749) Decarboxylase | 3-Phenyl-2-ketobutyric acid | ~430 | Not specified |

| Enamine | Benzoylformate Decarboxylase | Benzaldehyde (B42025) | 390 | Not specified |

| Enamine | Benzaldehyde Lyase | (R)-Benzoin | 390 | Not specified |

This table is based on data from various studies on ThDP-dependent enzymes and provides examples of the spectroscopic properties of key transient intermediates.

Circular dichroism (CD) spectroscopy, both in steady-state and time-resolved modes, has also proven to be a crucial tool for studying the ionization and tautomeric states of thiamine-bound intermediates. nih.gov This technique provides detailed information about the protonation states of the cofactor's 4′-aminopyrimidine ring during catalysis. nih.gov

In-Enzyme Crystallography of Intermediate-Bound Enzyme States

X-ray crystallography provides a static, high-resolution three-dimensional structure of molecules. When applied to enzymes, it can reveal the precise arrangement of atoms in the active site and the interactions between the enzyme, cofactors, and substrates. "In-enzyme" crystallography specifically aims to trap and determine the structure of reaction intermediates while they are bound to the enzyme's active site.

The crystal structure of DL-2-(α-hydroxybenzyl)thiamine chloride hydrochloride trihydrate, a stable analog of a key intermediate in thiamine-catalyzed reactions, has been determined. acs.orgnih.gov This provides a detailed model for how this intermediate would be structured. While this is not an "in-enzyme" structure, it offers crucial stereochemical information about the intermediate itself. nih.gov

True in-enzyme crystallographic studies have been successfully performed on other ThDP-dependent enzymes, providing snapshots of the catalytic cycle. For example, cryocrystallography has been used to determine the X-ray structures of key intermediates in the reaction catalyzed by pyruvate oxidase. nih.gov These studies have revealed the three-dimensional structures of species such as 2-lactyl-ThDP, the enamine of 2-hydroxyethyl-ThDP, and 2-acetyl-ThDP, all bound within the enzyme's active site. nih.gov

These crystallographic snapshots offer profound insights into the chemical mechanisms and stereochemical course of thiamine catalysis. nih.gov They allow for a detailed analysis of the interactions between the intermediate and the surrounding amino acid residues, shedding light on how the enzyme environment stabilizes the transition states and facilitates catalysis. The availability of high-resolution X-ray structures for several ThDP-dependent enzymes has significantly advanced our understanding of their reaction mechanisms. rsc.org

Table 2: Examples of ThDP-Bound Intermediates Characterized by In-Enzyme Crystallography

| Intermediate | Enzyme | PDB ID | Resolution (Å) | Key Finding |

| 2-Lactyl-ThDP | Pyruvate Oxidase | 2EZ8 | Not Specified | Structure of the pre-decarboxylation intermediate. nih.gov |

| 2-Hydroxyethyl-ThDP (enamine) | Pyruvate Oxidase | 2EZ9 | Not Specified | Visualization of the key enamine intermediate. nih.gov |

| 2-Acetyl-ThDP | Pyruvate Oxidase | 2EZT | Not Specified | Structure of the post-decarboxylation intermediate. nih.gov |

This table provides examples of intermediates in ThDP-dependent enzymes that have been structurally characterized using X-ray crystallography.

Immobilization of Thiamine Intermediates on Supports for Biomimetic Catalysis Research

Immobilization of catalysts onto solid supports is a widely used strategy in chemistry to enhance stability, facilitate separation from the reaction mixture, and enable reuse. In the context of thiamine catalysis, this approach has been applied to create biomimetic systems that mimic the behavior of ThDP-dependent enzymes.

Thiamine and its derivatives, including thiamine hydrochloride, can be immobilized on various supports to act as catalysts in reactions such as the benzoin (B196080) condensation. researchgate.netpierpalab.comlibretexts.orgyoutube.com This reaction is a classic example of thiamine-catalyzed C-C bond formation, where an intermediate similar to 2-(alpha-Hydroxybenzyl)thiamine is formed. libretexts.org

The immobilization of thiamine catalysts allows for the study of the reaction mechanism in a controlled environment that mimics certain aspects of the enzyme's active site. For example, the support can provide a microenvironment that influences the catalyst's activity and selectivity.

One of the key advantages of using immobilized thiamine catalysts is the potential for increased reaction rates compared to the reaction in solution. This is attributed to factors such as increased local concentration of the catalyst and favorable orientation of the reactants on the support surface.

The choice of support material is crucial and can significantly impact the performance of the immobilized catalyst. Various materials can be used, each with its own set of properties that can be tailored for a specific application.

The use of immobilized thiamine intermediates and catalysts in biomimetic research provides a valuable platform for investigating the fundamental principles of thiamine catalysis. These systems can be used to test hypotheses about the reaction mechanism, explore the effects of different reaction conditions, and develop novel catalytic systems for organic synthesis. The benzoin condensation reaction, catalyzed by thiamine, serves as an excellent model system for these studies. libretexts.orgstudy.com

Future Research Directions and Unresolved Questions

Elucidating Remaining Mechanistic Ambiguities in Specific Enzyme Systems

Despite decades of research, the precise mechanistic details of 2-(alpha-Hydroxybenzyl)thiamine diphosphate's behavior within the active sites of various enzymes are not fully resolved. A significant unresolved question revolves around the conformational control exerted by the enzyme to prevent the non-productive fragmentation of this intermediate. nih.gov

In solution, 2-(alpha-Hydroxybenzyl)thiamine can undergo a base-catalyzed irreversible fragmentation into pyrimidine (B1678525) and thiazole (B1198619) derivatives. nih.gov However, within the confines of an enzyme's active site, such as that of benzoylformate decarboxylase, this fragmentation is suppressed, and the reaction proceeds towards the productive release of benzaldehyde (B42025). It is hypothesized that the enzyme exerts stereoelectronic control over the conformation of the carbanion intermediate, thereby disfavoring the orbital overlap required for fragmentation and instead facilitating the desired protonation. nih.gov The precise nature of these enzyme-intermediate interactions, including the specific roles of active site residues in orienting the intermediate, remains an area of active investigation.

Furthermore, the interplay between the protonation state of the N1' position of the pyrimidine ring and the reactivity of the C2α-carbanion is a subject of ongoing debate. While protonation or alkylation at N1' promotes the removal of the C2α proton, it also appears to influence the fragmentation pathway. nih.gov Understanding how different enzymes modulate this intricate balance is crucial for a complete mechanistic picture. For instance, in enzymes like transketolase, the specific hydrogen-bonding network and the dynamic conformational changes of the enzyme-intermediate complex are thought to be critical, but the precise energetic contributions of these factors are yet to be fully quantified.

Exploring Broader Catalytic Scope of 2-(alpha-Hydroxybenzyl)thiamine in Novel Reactions

The synthetic potential of 2-(alpha-Hydroxybenzyl)thiamine and its analogues, often referred to as Breslow intermediates, extends beyond their natural enzymatic roles. nih.govrsc.org These intermediates, generated from the reaction of an N-heterocyclic carbene (NHC) with an aldehyde, effectively function as nucleophilic acyl anion equivalents, a reactivity pattern known as "umpolung." nih.govrsc.org This has opened the door to a wide array of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research in this area will likely focus on expanding the repertoire of reactions catalyzed by these intermediates. While classic reactions like the benzoin (B196080) condensation are well-established, the use of 2-(alpha-Hydroxybenzyl)thiamine-type intermediates in more complex, multicomponent reactions is a promising frontier. For example, their application in asymmetric synthesis to create chiral α-hydroxy ketones and other valuable building blocks is an area of intense interest. organic-chemistry.org The development of catalytic systems that can generate these intermediates and control their subsequent stereoselective reactions with a broad range of electrophiles is a key challenge.